
N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H25N3O4S and its molecular weight is 475.56. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research in the field of quinazoline derivatives often focuses on synthesizing novel compounds with potential therapeutic applications. For example, the study by Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, demonstrating analgesic and anti-inflammatory activities. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, were investigated for their COX-1/COX-2 inhibition capabilities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Potential Therapeutic Activities
Several studies have identified the cytotoxic activities of quinazoline derivatives against various cancer cell lines, underscoring their potential as anticancer agents. For instance, Bu, Deady, and Denny (2000) synthesized N-[2-(Dimethylamino)ethyl] carboxamide derivatives of benzofuro[2,3-b]quinoline and related structures, assessing their growth inhibition properties in cancer cell lines (Bu, Deady, & Denny, 2000).
Radioiodination and Biodistribution Studies
Research on quinazoline derivatives also extends to radiopharmaceutical sciences, where compounds are labeled with radioactive isotopes for biodistribution studies in tumor-bearing models. Al-Salahi et al. (2018) investigated the radioiodination and biodistribution of a benzo[g]quinazoline derivative in tumor-bearing mice, revealing insights into the potential of these compounds in targeting tumor cells (Al-Salahi et al., 2018).
Propiedades
Número CAS |
451467-00-8 |
|---|---|
Nombre del producto |
N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Fórmula molecular |
C26H25N3O4S |
Peso molecular |
475.56 |
Nombre IUPAC |
N-benzyl-N-(2-hydroxyethyl)-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C26H25N3O4S/c1-33-23-10-6-5-9-20(23)17-29-25(32)21-12-11-19(15-22(21)27-26(29)34)24(31)28(13-14-30)16-18-7-3-2-4-8-18/h2-12,15,30H,13-14,16-17H2,1H3,(H,27,34) |
Clave InChI |
JXBOHUFBYOYWOW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N(CCO)CC4=CC=CC=C4)NC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



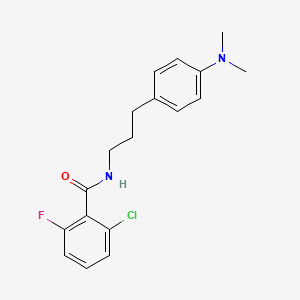
![(2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2562136.png)
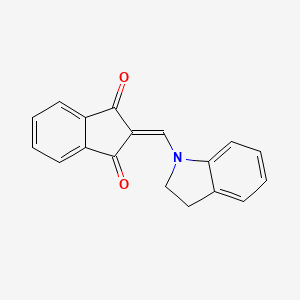
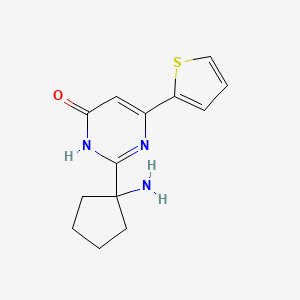
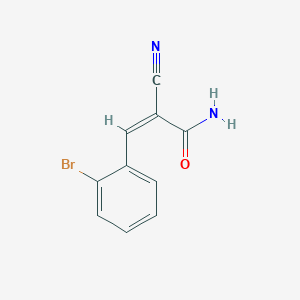
![N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562145.png)
![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)
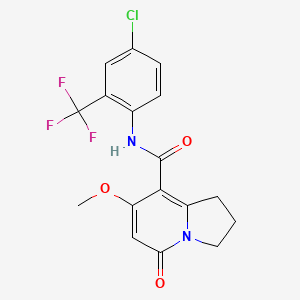
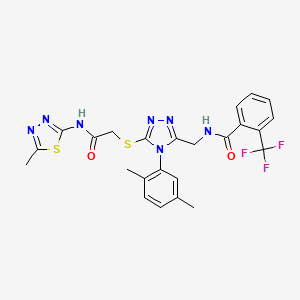

![3-[2-(Pyrrolidin-1-yl)ethyl]aniline](/img/structure/B2562152.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562153.png)

![2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarboxylic acid](/img/structure/B2562157.png)